BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Profile of Methyl
3-iodo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Methyl 3-iodo-1H-indazole-6-
Compound Name:
carboxylate

cat. No.: B1326387

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-iodo-1H-indazole-6-carboxylate (CAS Number: 885518-82-1). Due to the limited availability
of experimentally derived spectra in public literature, this document presents a combination of
reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic values. These predictions are based on the analysis of structurally
analogous compounds and serve as a valuable reference for researchers working with this
molecule.

Chemical Structure and Properties

e Chemical Name: Methyl 3-iodo-1H-indazole-6-carboxylate

CAS Number: 885518-82-1

Molecular Formula: CoH7IN202[1]

Molecular Weight: 302.07 g/mol [1]

Structure:
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Synthesis and Characterization Workflow

The general workflow for the preparation and analysis of Methyl 3-
iodo-1H-indazole-6-carboxylate is outlined below.

Methyl 1H-indazole-6-carboxylate

lodination Reaction
(e.g., I2, KOH, DMF)

Aqueous Work-up & Extraction

(EtOAc, Na2S204, Brine)

Purification
(e.g., Column Chromatography)

Methyl 3-iodo-1H-indazoIe-6@

Spectroscopic Characterization

CH and 13C NMR) (Mass Spectrometry (LC-MSD GR Spectroscopy)
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Caption: General workflow for synthesis and characterization.

Spectroscopic Data
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Mass Spectrometry (MS)

e Method: Liquid Chromatography-Mass Spectrometry with Electrospray
Ionization (LC/MS-ESI).

e Observed Ion: m/z: 303 (M + H)*.[2]

Parameter Value
Ionization Mode ESI Positive
Molecular Formula CoH7IN202
Exact Mass 301.9552
Observed m/z 303 [M+H]+*

Predicted *H NMR Spectroscopy

The predicted *H NMR spectral data for Methyl 3-iodo-1lH-indazole-6-
carboxylate in DMSO-de¢ are as follows. Chemical shifts (&) are
referenced to tetramethylsilane (TMS).

S~ Predicted Coupling
roton
) Chemical Shift Multiplicity Constant (J,
Assignment
(6, ppm) Hz)
NH (indazole) ~13.5 - 14.0 br s
H-4 ~7.8 - 8.0 d ~8.5
H-5 ~7.4 - 7.6 dd ~8.5, ~1.5
H-7 ~8.1 - 8.3 d ~1.0
OCHs (ester) ~3.9 S

Predicted *3C NMR Spectroscopy

The predicted *3C NMR spectral data are provided below, referenced to
the solvent peak (DMSO-ds).
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Carbon Assignment

Predicted Chemical Shift (6, ppm)

C=0 (ester) ~166

C-3 ~90 - 95
C-3a ~141

C-4 ~122

C-5 ~124

C-6 ~125

C-7 ~115
C-7a ~140
OCHs (ester) ~52

Predicted Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are listed below.

Predicted Wavenumber

Functional Group Intensity
(cm-1)

N-H Stretch (indazole) 3100 - 3300 Broad
C-H Stretch (aromatic) 3000 - 3100 Medium
C-H Stretch

. . 2850 - 2960 Medium
(aliphatic, OCHs)
C=0 Stretch (ester) 1700 - 1725 Strong
C=C Stretch (aromatic) 1450 - 1600 Medium
C-0 Stretch (ester) 1200 - 1300 Strong

Experimental Protocols
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Synthesis of Methyl 3-1iodo-1H-indazole-6-
carboxylate

This protocol is a compilation from reported literature procedures.[2]
[3]

(Step 1: Dissolve Methyl 1H-indazole-6-carboxylate in DMF)

(Step 2: Add KOH in portions at 0 °C)

(Step 3: Add lodine (I2) and stir at room temperature for 1 hour.)

i

(Step 4: Quench the reaction with ice water)

i

(Step 5: Extract the product with Ethyl Acetate (EtOAc))

i

( Step 6: Wash the organic phase with Na2S204 solution and brine. )

i

(Step 7: Dry the organic phase and concentrate to yield the product)
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Caption: Synthesis protocol for Methyl 3-iodo-1H-indazole-6-
carboxylate.
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Detailed Steps:

To a solution of methyl 1H-indazole-6-carboxylate (e.g., 2.5 g, 14.2
mmol) in dimethylformamide (DMF, 30 mL), potassium hydroxide (KOH,
e.g., 1.8 g, 31.9 mmol) is added in batches at 0 °C.[2]

Iodine (e.g., 5.4 g, 21.3 mmol) is then added, and the reaction
mixture is stirred at room temperature for approximately 1 hour.[2]

Upon completion, the reaction mixture is poured into ice water.[2]

The aqueous mixture is extracted twice with ethyl acetate (EtOAc).
[2]

The combined organic phases are washed sequentially with a 5%
aqueous solution of sodium thiosulfate (Na:5204) and brine.[2]

The organic layer is dried over a suitable drying agent (e.g.,
anhydrous sodium sulfate), filtered, and concentrated under reduced
pressure to yield the crude product as a yellow solid.[2]

Further purification can be achieved by column chromatography on
silica gel if required.[3]

NMR Spectroscopy

The following is a general protocol for acquiring 'H and '3C NMR
spectra of indazole derivatives.[1][2]

e Sample Preparation: Approximately 5-10 mg of the purified compound
is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-de or CDCls) in an NMR tube. Tetramethylsilane (TMS) can be
used as an internal standard (6 = 0.00 ppm).

Instrumentation: A 400 MHz or higher field NMR spectrometer is
recommended.

e 'H NMR Acquisition:
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o The spectrometer is tuned and shimmed to optimize magnetic field

homogeneity.

o A standard one-dimensional 'H spectrum is acquired with typical
parameters such as a 30-45° pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 64, depending on the

sample concentration.
e 13C NMR Acquisition:

o A proton-decoupled '3C spectrum is acquired to obtain singlets for
all carbon signals.

o A larger number of scans (e.g., 1024 or more) is typically
required due to the lower natural abundance of the ®3C isotope.

Mass Spectrometry (LC-MS)

A general procedure for LC-MS analysis using ESI is as follows.[2][4]

e Instrumentation: A high-performance liquid chromatography (HPLC) or
ultra-performance liquid chromatography (UPLC) system coupled to a
mass spectrometer with an electrospray ionization (ESI) source.

e Chromatographic Conditions:
o Column: A C18 reverse-phase column is commonly used.

o Mobile Phase: A gradient of water and acetonitrile or methanol,
often with an additive like formic acid (0.1%) to promote
protonation in positive ion mode.

o Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

e Mass Spectrometry Conditions:
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o Ionization Mode: ESI in positive mode is suitable for this
compound to detect the [M+H]* ion.

o Capillary Voltage: Typically set between 3-5 kV.

o Drying Gas: Nitrogen gas is used at a specific temperature (e.g.,
300-350 °C) and flow rate to aid in desolvation.

o Mass Range: Scanned over a range that includes the expected
molecular ion (e.g., m/z 100-500).

This technical guide provides a foundational set of spectroscopic data
and protocols for Methyl 3-iodo-1H-indazole-6-carboxylate. Researchers
are encouraged to obtain experimental data to confirm these predicted

values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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